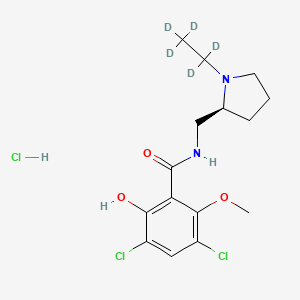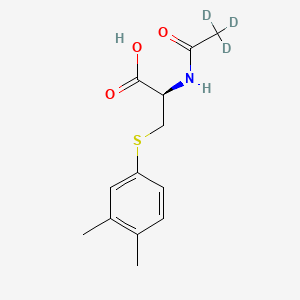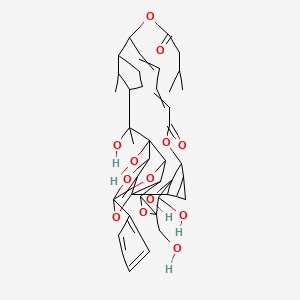
羟基利托那韦
描述
Hydroxy Ritonavir is a derivative of ritonavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. Hydroxy Ritonavir retains the core structure of ritonavir but includes a hydroxyl group, which can influence its chemical properties and biological activity.
科学研究应用
Hydroxy Ritonavir has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on various biological pathways and its interaction with proteins.
Medicine: Explored for its potential use in combination therapies for HIV/AIDS and other viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
Hydroxy Ritonavir, also known as Hydroxyritonavir, primarily targets the HIV-1 protease , an enzyme crucial for the reproductive cycle of HIV . This protease is responsible for cleaving the structural and replicative proteins that arise from major HIV genes, such as gag and pol .
Mode of Action
Hydroxy Ritonavir acts as a protease inhibitor . It binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This prevention of cleavage results in the formation of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy Ritonavir is the HIV replication cycle . By inhibiting the HIV-1 protease, Hydroxy Ritonavir prevents the maturation of viral particles, thereby interrupting the replication cycle of the virus .
Pharmacokinetics
Hydroxy Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver . This inhibition increases peak and trough plasma drug concentrations of other protease inhibitors such as Paritaprevir and overall drug exposure .
Result of Action
The primary result of Hydroxy Ritonavir’s action is the inhibition of HIV replication , leading to a decrease in viral load and an increase in CD4 cell counts . This can slow the progression of HIV infection and delay the onset of AIDS.
Action Environment
The action, efficacy, and stability of Hydroxy Ritonavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions, particularly those involving the cytochrome P450 system . Additionally, patient-specific factors such as age, sex, genetic variations, liver function, and the presence of co-infections can also influence the drug’s action .
生化分析
Biochemical Properties
Hydroxy Ritonavir interacts with the cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen . This interaction decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase .
Cellular Effects
Hydroxy Ritonavir may play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . It influences cell function by inhibiting the cytochrome P450 CYP3A4 isoenzyme, thereby reducing the metabolism of concomitantly administered protease inhibitors .
Molecular Mechanism
The molecular mechanism of Hydroxy Ritonavir involves its irreversible binding to the heme iron of the CYP3A4 enzyme via the thiazole nitrogen . This binding decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase . This mechanism inhibits the enzyme, thereby reducing the metabolism of other protease inhibitors .
Metabolic Pathways
Hydroxy Ritonavir is involved in the metabolic pathways of the cytochrome P450 CYP3A4 isoenzyme . It inhibits this enzyme, thereby reducing the metabolism of other protease inhibitors
Transport and Distribution
Hydroxy Ritonavir may be transported and distributed within cells and tissues via its interaction with the P-glycoprotein and MRP efflux channels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyritonavir typically involves the hydroxylation of ritonavir. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used to introduce the hydroxyl group into the ritonavir molecule.
Catalytic hydroxylation: Transition metal catalysts, such as palladium or platinum, can facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods
Industrial production of hydroxyritonavir follows similar principles but on a larger scale. The process involves:
Bulk synthesis of ritonavir: Using established methods for the production of ritonavir.
Hydroxylation step: Employing optimized reaction conditions to ensure high yield and purity of hydroxyritonavir.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain pure hydroxyritonavir.
化学反应分析
Types of Reactions
Hydroxy Ritonavir can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
相似化合物的比较
Similar Compounds
Ritonavir: The parent compound, used primarily as a protease inhibitor in HIV therapy.
Lopinavir: Another protease inhibitor often used in combination with ritonavir.
Atazanavir: A protease inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Hydroxy Ritonavir is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in improved efficacy, reduced side effects, or altered metabolic pathways compared to ritonavir and other similar compounds.
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDZMPJHBBTNZ-QJANCWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170167 | |
| Record name | Hydroxyritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-56-4 | |
| Record name | 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176655-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYRITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)


